molecular formula C9H5F5O2 B2739307 4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde CAS No. 126300-95-6

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde

Cat. No.: B2739307
CAS No.: 126300-95-6
M. Wt: 240.129
InChI Key: KIRMPOFNASULNR-UHFFFAOYSA-N
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Description

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H5F5O2 It is characterized by the presence of a benzaldehyde group substituted with a pentafluoroethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{4-Hydroxybenzaldehyde} + \text{Pentafluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid.

    Reduction: 4-(1,1,2,2,2-Pentafluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde depends on its specific application. In biochemical contexts, the compound may interact with molecular targets through its aldehyde group, forming covalent bonds with nucleophilic residues in proteins or other biomolecules. The pentafluoroethoxy group can influence the compound’s reactivity and binding affinity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid: Similar structure but with a pentafluoroethyl group instead of a pentafluoroethoxy group.

Uniqueness

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a pentafluoroethoxy group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMPOFNASULNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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